N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide
CAS No.:
Cat. No.: VC16305265
Molecular Formula: C22H23N3O3S
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O3S |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-1-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methanimine |
| Standard InChI | InChI=1S/C22H23N3O3S/c1-2-28-21-10-8-17(9-11-21)22-18(14-23-19-12-13-29(26,27)16-19)15-25(24-22)20-6-4-3-5-7-20/h3-11,14-15,19H,2,12-13,16H2,1H3 |
| Standard InChI Key | MFXALGJYJABKLC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN(C=C2C=NC3CCS(=O)(=O)C3)C4=CC=CC=C4 |
Introduction
N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is a complex organic compound featuring a pyrazole ring, a phenyl group with an ethoxy substituent, and a tetrahydrothiophen-3-amine moiety. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and biological research.
Synthesis
The synthesis of N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide typically involves multiple steps, requiring careful control of reaction conditions to ensure high yields and purity of the final product. Common reagents used in such syntheses include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions, including temperature and solvent choice, significantly influence the reaction outcomes.
Biological Activity and Potential Applications
While the mechanism of action for N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide has not been extensively documented, its structural components suggest potential biological activities. Further research is needed to fully elucidate its biological effects and potential therapeutic benefits.
Comparison with Similar Compounds
Similar compounds, such as N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide, exhibit promising biological activities, including anti-inflammatory and anticancer effects. These compounds share a pyrazole core but differ in their substituents, which influence their chemical reactivity and biological properties.
Structural Features of Related Compounds
| Compound Name | Structural Features |
|---|---|
| N-{(E)-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide | Pyrazole ring, ethoxyphenyl group, tetrahydrothiophen-3-amine moiety |
| N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide | Pyrazole ring, chlorinated methoxyphenyl group, tetrahydrothiophen-3-amine moiety |
| 3-(4-bromophenyl)-1-phenyl-1H-pyrazole | Brominated phenyl group with pyrazole structure |
Potential Applications
| Field | Potential Applications |
|---|---|
| Medicinal Chemistry | Development of new therapeutic agents |
| Biological Research | Study of biological activities and mechanisms of action |
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